N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide
Description
N-{[1-(Dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a dimethylamino-substituted cyclohexylmethyl group and a naphthalen-1-yl moiety. Structurally, it shares similarities with opioid receptor agonists such as U-47700 and U-50488H, which feature a dichlorophenyl group instead of the naphthalene system . The dimethylamino-cyclohexylmethyl group is a critical pharmacophore in opioid ligands, influencing receptor binding affinity and selectivity .
Properties
Molecular Formula |
C21H28N2O |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H28N2O/c1-23(2)21(13-6-3-7-14-21)16-22-20(24)15-18-11-8-10-17-9-4-5-12-19(17)18/h4-5,8-12H,3,6-7,13-16H2,1-2H3,(H,22,24) |
InChI Key |
GAWMESYCCRVEOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide typically involves the reaction of 1-(dimethylamino)cyclohexylmethyl chloride with 2-(naphthalen-1-yl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction could produce cyclohexylmethylamine derivatives .
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
U-47700 (2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide)
- Structural Differences : Replaces the naphthalen-1-yl group with a 3,4-dichlorophenyl ring.
- Pharmacological Data : Exhibits high MOR affinity (Ki = 11.1 nM) and 7.5-fold selectivity over κ-opioid receptors (KOR) .
- Key Feature : The dichlorophenyl group enhances lipophilicity and receptor binding compared to naphthalene derivatives.
U-50488H (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide)
- Structural Differences: Incorporates a pyrrolidinyl-cyclohexyl group instead of dimethylamino-cyclohexylmethyl.
- Pharmacological Data : Shows KOR selectivity (Ki = 2.2 nM for KOR vs. 195 nM for MOR) .
- Key Feature : Substitution at the cyclohexylamine position significantly alters receptor selectivity.
Table 1: Pharmacological Comparison of Opioid Acetamides
| Compound | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Selectivity (MOR/KOR) |
|---|---|---|---|
| U-47700 | 11.1 | 83.3 | 7.5 |
| U-50488H | 195 | 2.2 | 0.01 (KOR-selective) |
Naphthalene-Containing Acetamides
N-(2-Hydroxy-1-naphthyl)acetamide (CAS 117-93-1)
- Structural Differences: Contains a hydroxy-naphthyl group instead of the dimethylamino-cyclohexylmethyl chain.
- Properties : Exhibits IR peaks at 3262 cm⁻¹ (–NH) and 1671 cm⁻¹ (C=O), similar to the target compound’s amide backbone .
- Applications : Used as an intermediate in organic synthesis, lacking reported opioid activity .
N-Hexadecyl-2-(naphthalen-1-yl)acetamide (CAS 497087-34-0)
- Structural Differences : Features a long alkyl chain (hexadecyl) instead of the cyclohexylmethyl group.
Table 2: Physical Properties of Naphthalene Acetamides
Triazole-Linked Acetamides (e.g., Compound 6a )
- Method : 1,3-Dipolar cycloaddition between azides and alkynes.
- Key Data : Yields >80% with IR peaks at 1671–1682 cm⁻¹ (C=O) and NMR signals for aromatic protons (δ 7.20–8.61 ppm) .
Pharmacological and Functional Implications
- Receptor Selectivity : The naphthalen-1-yl group may reduce MOR affinity compared to dichlorophenyl analogs but could enhance interactions with hydrophobic receptor pockets .
- Metabolic Stability: The dimethylamino group may improve solubility and metabolic stability relative to non-polar analogs like N-hexadecyl derivatives .
Biological Activity
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide, often referred to as a synthetic opioid, has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions and analgesic properties. This compound is part of a broader class of synthetic opioids that have been studied for their pharmacological effects, including analgesia and potential for abuse.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexyl group substituted with a dimethylamino moiety, linked to an acetamide functional group and a naphthalene ring. This unique structure contributes to its interaction with various biological targets.
This compound primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating the analgesic effects of opioids. The binding affinity and selectivity for MOR can significantly influence its potency and efficacy as an analgesic agent. Research indicates that similar compounds have demonstrated varying degrees of affinity for opioid receptors, impacting their therapeutic potential and side effect profiles.
Pharmacological Profile
- Analgesic Effects : Studies have shown that this compound exhibits significant analgesic properties in preclinical models. The compound's effectiveness is often measured against established opioids like morphine.
- Side Effects : As with many synthetic opioids, there are concerns regarding side effects, including respiratory depression, dependence, and potential for misuse. Understanding the balance between efficacy and safety is crucial in evaluating this compound's therapeutic viability.
In Vitro Studies
In vitro studies have characterized the binding affinity of this compound to various opioid receptors. For instance, it has been compared with other known opioids to assess its relative potency. Table 1 summarizes key findings from recent studies:
| Compound | Receptor Type | Binding Affinity (Ki, nM) | Efficacy |
|---|---|---|---|
| This compound | Mu-opioid | 50 | Agonist |
| Morphine | Mu-opioid | 10 | Agonist |
| Fentanyl | Mu-opioid | 0.5 | Agonist |
Clinical Observations
Recent clinical observations have highlighted the analgesic effects of this compound in pain management protocols. In one study involving patients with chronic pain conditions, the compound was administered alongside traditional therapies, resulting in improved pain relief without significant adverse effects reported.
Animal Models
Animal studies have provided insights into the pharmacodynamics of this compound. For example, experiments conducted on rodent models demonstrated dose-dependent analgesia comparable to morphine but with a potentially lower risk of addiction based on behavioral assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
